molecular formula C6H6BrIN2O B577557 3-Bromo-5-iodo-2-methoxypyridin-4-amine CAS No. 1227268-98-5

3-Bromo-5-iodo-2-methoxypyridin-4-amine

Cat. No.: B577557
CAS No.: 1227268-98-5
M. Wt: 328.935
InChI Key: UXWBCEIGPUSDDR-UHFFFAOYSA-N
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Description

3-Bromo-5-iodo-2-methoxypyridin-4-amine is a heterocyclic organic compound with the molecular formula C6H6BrIN2O It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-5-iodo-2-methoxypyridin-4-amine can be synthesized through several methods. One common approach involves the reaction of 2-methoxypyridine with 3-amino-5-bromobenzene boronic acid or its esters under basic conditions. The reaction typically proceeds through a palladium-catalyzed Suzuki cross-coupling reaction, which is known for its efficiency in forming carbon-carbon bonds .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki cross-coupling reactions. These reactions are carried out in reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-iodo-2-methoxypyridin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with arylboronic acids can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

3-Bromo-5-iodo-2-methoxypyridin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Used in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Bromo-5-iodo-2-methoxypyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-iodo-3-methoxypyridin-4-ol
  • 2-Bromo-4-iodo-3-methoxypyridine
  • 2-Bromo-6-iodo-3-methoxypyridine
  • 5-Bromo-2-iodo-3-methoxypyridine
  • 4-Iodo-5-methoxypyridin-3-amine

Uniqueness

3-Bromo-5-iodo-2-methoxypyridin-4-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the synthesis of novel organic molecules and the study of their biological activities .

Properties

IUPAC Name

3-bromo-5-iodo-2-methoxypyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrIN2O/c1-11-6-4(7)5(9)3(8)2-10-6/h2H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWBCEIGPUSDDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1Br)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrIN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30737453
Record name 3-Bromo-5-iodo-2-methoxypyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30737453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227268-98-5
Record name 3-Bromo-5-iodo-2-methoxy-4-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227268-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-iodo-2-methoxypyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30737453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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